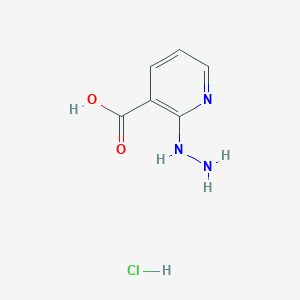

2-Hydrazino-nicotinic acid hydrochloride

Description

Properties

IUPAC Name |

2-hydrazinylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c7-9-5-4(6(10)11)2-1-3-8-5;/h1-3H,7H2,(H,8,9)(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHWFYLEQVYZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662971 | |

| Record name | 2-Hydrazinylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435342-14-6 | |

| Record name | 3-Pyridinecarboxylic acid, 2-hydrazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435342-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Nicotinic Acid Chloride as a Precursor

The initial step involves converting nicotinic acid into its acid chloride derivative, nicotinoyl chloride , which serves as a pivotal intermediate for subsequent hydrazide formation.

- Reaction Conditions:

- Reactants: Nicotinic acid (0.03 mol) and phosphorus pentachloride (0.05 mol)

- Solvent: Anhydrous carbon tetrachloride (20 mL)

- Temperature: Reflux at 100°C for 2 hours

- Yield: Approximately 87.5%

- Melting Point: 188–194°C

This step is crucial as it activates the carboxylic acid group, facilitating nucleophilic attack by hydrazine hydrate in the next stage.

Formation of Hydrazide Derivative

The synthesis of 2-Hydrazino-nicotinic acid hydrochloride predominantly proceeds via hydrazinolysis of nicotinoyl chloride.

- Reaction Conditions:

- Reactant: Nicotinoyl chloride (0.03 mol)

- Nucleophile: Hydrazine hydrate (0.1 mol)

- Temperature: Dropwise addition at 0°C

- Stirring: Continuous for 5 hours at room temperature

- Workup: Washed with aqueous sodium bicarbonate (10%) to remove excess hydrazine

- Crystallization: Recrystallized from methanol

- Yield: Approximately 78.2%

- Melting Point: 148–150°C

This process yields 2-Hydrazino-nicotinic acid , which can be directly converted into its hydrochloride salt.

Conversion to Hydrochloride Salt

The hydrazide is typically converted into its hydrochloride salt to enhance stability, solubility, and facilitate further applications.

- Methodology:

- Dissolution of the hydrazide in anhydrous ethanol or water

- Treatment with hydrogen chloride gas or hydrochloric acid solution

- Recrystallization from suitable solvents such as ethanol or methanol

The resulting 2-Hydrazino-nicotinic acid hydrochloride is characterized by its distinct melting point and spectroscopic signatures, confirming its purity and structure.

Alternative Synthetic Approaches

Recent advancements include mechanochemical synthesis and vapor-phase reactions, which offer greener and more efficient routes:

-

- Grinding nicotinic acid or its derivatives with hydrazine hydrate in a ball mill

- Advantages: Reduced solvent use, shorter reaction times, and high yields

- Characterization confirms formation of hydrazide via IR, NMR, and X-ray diffraction

-

- Post-synthetic modification where hydrazide reacts with aldehyde vapors to form hydrazone derivatives

- Useful for producing hydrazone-Schiff bases but less direct for hydrochloride salt synthesis

Data Summary and Reaction Scheme

| Step | Reactants | Conditions | Yield | Characterization |

|---|---|---|---|---|

| 1 | Nicotinic acid + PCl₅ | Reflux at 100°C, 2 h | 87.5% | Melting point, IR, NMR |

| 2 | Nicotinoyl chloride + Hydrazine hydrate | Dropwise at 0°C, 5 h | 78.2% | Melting point, IR, NMR |

| 3 | Hydrazide + HCl | Reflux in ethanol/water | — | Confirmed by spectroscopic methods |

Research Findings and Notes

- The synthesis of This compound is well-established via the conversion of nicotinic acid to its acid chloride followed by hydrazinolysis.

- The process yields high purity compounds suitable for biological evaluation and further derivatization.

- Green synthesis methods, such as mechanochemistry, have demonstrated comparable yields with reduced environmental impact.

- Characterization techniques including IR spectroscopy (notably N–H and C=O stretches), NMR (distinct hydrazine signals), and X-ray diffraction are critical for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazino-nicotinic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Azo and azoxy compounds.

Reduction: Hydrazine derivatives.

Substitution: Substituted hydrazino-nicotinic acid derivatives.

Scientific Research Applications

Chemistry

2-Hydrazino-nicotinic acid hydrochloride serves as a crucial building block in organic synthesis. Its hydrazino group allows for:

- Formation of Coordination Complexes : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

- Synthesis of Novel Organic Compounds : It is utilized in the synthesis of various derivatives, including azo and azoxy compounds through oxidation reactions.

Biology

Research has indicated that this compound may function as a biochemical probe and enzyme inhibitor. Its applications include:

- Enzyme Inhibition Studies : The compound's ability to form covalent bonds with nucleophilic sites on enzymes can lead to inhibition, making it useful in studying enzyme mechanisms.

- Biochemical Pathway Modulation : By interacting with specific molecular targets, it can influence various physiological processes.

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation, making it a candidate for treating inflammatory diseases.

- Anticancer Activities : Investigations are ongoing into its efficacy against various cancer cell lines, leveraging its unique chemical structure for targeted therapies.

Industry

In industrial applications, this compound is used to develop novel materials and specialty chemicals. Its unique properties make it suitable for:

- Material Science : As a precursor in creating advanced materials with specific functionalities.

- Chemical Manufacturing : Utilized in the synthesis of specialty chemicals that require specific hydrazino functionalities.

Uniqueness

The unique substitution pattern on the pyridine ring of this compound imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Mechanism of Action

The mechanism of action of 2-Hydrazino-nicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or modulation of biochemical pathways. The compound’s effects are mediated through its ability to interact with cellular components, influencing various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Hydrazinobenzoic Acid Hydrochloride

- Molecular Formula : C₇H₈ClN₂O₂

- CAS : 52356-01-1

- Structure : Features a benzene ring (benzoic acid) with a hydrazine group at the 2-position, forming a hydrochloride salt.

- Key Differences: The pyridine ring in 2-hydrazino-nicotinic acid introduces basicity and hydrogen-bonding capabilities absent in the benzene-based analog. The benzoic acid derivative has a higher molecular weight (192.60 g/mol) and a different electronic environment due to the absence of nitrogen in the aromatic ring .

- Applications : Primarily used in dye synthesis and as a chelating agent, contrasting with the pyridine derivative’s role in medicinal chemistry .

Hydralazine Hydrochloride

- Molecular Formula : C₈H₈ClN₄

- CAS : 304-20-1

- Structure : A phthalazine derivative with a hydrazine substituent.

- Key Differences: Lacks the carboxylic acid group present in 2-hydrazino-nicotinic acid, reducing its polarity. Pharmacologically active as an antihypertensive vasodilator, whereas 2-hydrazino-nicotinic acid is primarily a synthetic intermediate .

Hydrazine Hydrochloride

- Molecular Formula : N₂H₄·HCl

- CAS : 2644-70-4

- Structure : Simplest hydrazine salt without an aromatic backbone.

- Key Differences :

Comparative Data Table

Research Findings and Implications

Reactivity: The pyridine ring in 2-hydrazino-nicotinic acid enhances its ability to participate in coordination chemistry compared to benzene-based analogs, making it valuable in metal-organic frameworks .

Pharmacological Potential: Unlike hydralazine, 2-hydrazino-nicotinic acid’s carboxylic acid group may allow for targeted drug delivery via conjugation with biomolecules .

Safety: Hydrazine hydrochloride’s high toxicity limits its use, whereas aromatic hydrazines (e.g., 2-hydrazino-nicotinic acid) exhibit improved stability and lower acute toxicity .

Biological Activity

2-Hydrazino-nicotinic acid hydrochloride (CAS No. 435342-14-6) is a hydrazine derivative of nicotinic acid, notable for its diverse biological activities. This compound has gained attention in various fields, particularly in biochemistry and pharmacology, due to its potential applications in antimicrobial therapy and nicotine degradation studies.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 189.60 g/mol

- Structure : Characterized by a pyridine ring with a hydrazine functional group at the 2-position, enhancing its reactivity and biological properties.

Biological Activity Overview

This compound exhibits significant biological activities, including:

- Antimicrobial Activity : Research indicates that this compound has effective antimicrobial properties against various pathogens, including bacteria and fungi. Studies have shown strong inhibitory effects against strains such as Escherichia coli and Staphylococcus aureus .

- Antitubercular Activity : Preliminary studies suggest potential efficacy against Mycobacterium tuberculosis, highlighting its relevance in the search for new antitubercular agents .

- Nicotine Degradation : The compound plays a crucial role in understanding the metabolic pathways of nicotine degradation by bacteria, which has implications for bioremediation and tobacco processing .

The mechanism of action for this compound involves:

- Enzyme Inhibition : Molecular docking studies indicate that the compound may interact with enzymes involved in bacterial cell wall synthesis, leading to inhibition of bacterial growth .

- Binding Affinity : The compound shows good binding affinity with various biological targets, as evidenced by computational studies. Binding interactions are facilitated through hydrogen bonds with critical amino acids in enzyme active sites .

Antimicrobial Studies

A series of antimicrobial tests were conducted to evaluate the effectiveness of this compound against several pathogens. The results are summarized in Table 1.

| Pathogen | Inhibition Zone (mm) | Comparison to Standard Antibiotic |

|---|---|---|

| E. coli | 30 | Higher than ampicillin |

| Staphylococcus aureus | 28 | Comparable to tetracycline |

| Candida albicans | 25 | Moderate inhibition |

These findings demonstrate the compound's potential as a broad-spectrum antimicrobial agent.

Case Studies

-

Nicotine Degradation Study :

- Researchers investigated the role of this compound in the metabolic pathways of nicotine-degrading bacteria. The study revealed that specific bacterial strains could utilize nicotine as a growth substrate, leading to the identification of novel genes involved in nicotine catabolism .

-

Antitubercular Screening :

- In vitro assays were performed to assess the antitubercular activity of the compound against Mycobacterium tuberculosis. The results indicated promising activity, warranting further investigation into its pharmacological potential .

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling 2-Hydrazino-nicotinic acid hydrochloride in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact. Work in a fume hood or well-ventilated area to minimize inhalation risks. Store the compound in a sealed container under inert gas (e.g., nitrogen) in a cool, dark place to avoid decomposition. Dispose of waste via approved hazardous waste facilities .

- Key Data : SDS guidelines emphasize avoiding dust formation, using local exhaust ventilation, and immediate decontamination of spills with appropriate absorbents .

Q. Which analytical methods are validated for quantifying this compound in pharmaceutical formulations?

- Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is effective. Use a mobile phase of 0.03 M phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate, with UV detection at 207 nm. Calibration curves show linearity (R² > 0.999) in the 1–10 µg/mL range, with recovery rates of 99.67–100.1% .

- Validation : Include system suitability tests (e.g., tailing factor < 2, theoretical plates > 2000) and robustness checks against pH/temperature variations .

Q. What are the optimal storage conditions to ensure the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Stability studies indicate degradation rates increase above 25°C or in humid environments (>60% RH). Monitor for color changes (e.g., yellowing) as a visual indicator of decomposition .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory data on the thermal decomposition pathways of this compound?

- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify volatile decomposition products (e.g., CO, NOₓ). Compare results under controlled atmospheres (N₂ vs. O₂) to assess oxidative vs. pyrolytic pathways. Replicate conflicting studies using identical purity grades and heating rates (e.g., 10°C/min) to isolate variables .

- Case Study : One SDS reported carbon/nitrogen oxides as primary decomposition products, while another noted hydrazine derivatives—differences may arise from moisture content or impurities .

Q. What strategies mitigate variability in synthetic yields of this compound derivatives?

- Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE). Key factors include:

- Temperature : 60–80°C for hydrazine coupling reactions.

- pH : Maintain 6.5–7.5 to avoid side reactions (e.g., hydrolysis).

- Catalyst : Test transition metals (e.g., Cu²⁺) at 0.1–1 mol% to accelerate kinetics.

Q. How can researchers validate the purity of this compound in the presence of hydrazine byproducts?

- Methodological Answer : Employ ion-pair chromatography with a zwitterionic column (e.g., ZIC-HILIC) to separate hydrazine derivatives. Confirm purity via ¹H-NMR (absence of peaks at δ 3.1–3.3 ppm for free hydrazine) and Karl Fischer titration (<0.1% moisture). Cross-validate with elemental analysis (%C/%N deviations < 0.3%) .

Q. What experimental approaches resolve contradictions in reported cytotoxicity profiles of this compound?

- Methodological Answer : Conduct comparative assays using standardized cell lines (e.g., HEK-293, HepG2) and exposure times (24–72 hours). Control for batch-to-batch variability by sourcing the compound from ≥3 suppliers. Use flow cytometry to distinguish apoptosis vs. necrosis mechanisms. Conflicting data may arise from impurity levels (e.g., residual solvents) or assay protocols (MTT vs. resazurin) .

Methodological Best Practices

- Synthesis : Purify via recrystallization in ethanol/water (1:3) to ≥98% purity (GC/TLC validation) .

- Handling : Pre-weigh aliquots in a glovebox to minimize air/moisture exposure during long-term studies .

- Data Analysis : Apply multivariate regression to correlate structural modifications (e.g., substituent electronegativity) with bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.